Hydroxy Itraconazole D8 is a deuterated derivative of Hydroxy Itraconazole, which is an active metabolite of the antifungal agent Itraconazole. This compound is primarily utilized in pharmacokinetic studies and research involving drug metabolism due to its isotopic labeling, which aids in distinguishing it from other compounds during analytical procedures.
Hydroxy Itraconazole D8 falls under the category of antifungal agents, specifically classified as a triazole derivative. It is recognized for its role in inhibiting fungal growth by interfering with the synthesis of ergosterol, a key component of fungal cell membranes.
The synthesis of Hydroxy Itraconazole D8 typically involves deuteration processes that replace specific hydrogen atoms with deuterium. This can be achieved through various chemical reactions, including isotopic exchange methods or using deuterated solvents during the reaction steps.
The synthesis often employs advanced techniques such as liquid chromatography and mass spectrometry for purification and characterization. For instance, methods involving solid-phase extraction and high-performance liquid chromatography are commonly used to isolate and quantify the compound effectively .
Hydroxy Itraconazole D8 retains the core structure of Hydroxy Itraconazole, characterized by its triazole ring and hydroxy group. The incorporation of deuterium atoms alters its mass but does not significantly affect its chemical properties or biological activity.
Hydroxy Itraconazole D8 participates in various chemical reactions typical of triazole compounds, including:
Analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, are employed to monitor these reactions and confirm the identity of the synthesized product .
The mechanism of action for Hydroxy Itraconazole D8 mirrors that of its parent compound. It inhibits the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity, leading to fungal cell death.
In vitro studies have shown that Hydroxy Itraconazole maintains significant antifungal activity against various fungal pathogens, making it a valuable compound in antifungal therapy research .
Relevant data indicate that Hydroxy Itraconazole D8 retains stability over a range of temperatures and pH levels, making it suitable for various experimental conditions .
Hydroxy Itraconazole D8 is primarily used in scientific research for:
Deuterium-labeled compounds like Hydroxy Itraconazole-d8 (C~35~H~30~D~8~Cl~2~N~8~O~5~, MW: 729.68 g/mol) serve as essential tools in antifungal pharmacokinetics [1] [3] [8]. The strategic replacement of eight hydrogen atoms with deuterium at the sec-butyl-hydroxy moiety (specifically at positions 1,1,1,2,3,4,4,4) preserves the molecule’s steric and electronic properties while introducing a mass difference detectable via mass spectrometry [3] [6] [8]. This isotopic labeling enables:
Table 1: Key Properties of Hydroxy Itraconazole-d8 vs. Unlabeled Analog
Property | Hydroxy Itraconazole-d8 | Hydroxy Itraconazole |
---|---|---|
Molecular Formula | C~35~H~30~D~8~Cl~2~N~8~O~5~ | C~35~H~38~Cl~2~N~8~O~5~ |
Molecular Weight (g/mol) | 729.68 | 721.63 |
CAS Number | 1217516-26-1 | 112559-91-8 |
Primary Application | Isotopic Tracer/Internal Std | Active Metabolite |
Hydroxy Itraconazole-d8 is indispensable in bioanalytical workflows for quantifying ITZ metabolites due to its structural congruence with endogenous analytes [1] [5] [8]. In LC-MS/MS assays:
Table 2: LC-MS/MS Validation Parameters Using Hydroxy Itraconazole-d8
Parameter | Performance Metrics |
---|---|
Linear Range | 0.5–500 ng/mL |
Accuracy (%) | 92–105 |
Intra-day Precision (RSD) | <8% |
Extraction Recovery | 95–102% |
Matrix Effect | 98–103% (corrected by internal std) |
Deuterium labeling enables real-time mapping of ITZ biotransformation pathways [1] [4] [9]:
Table 3: Metabolic Parameters Elucidated via Hydroxy Itraconazole-d8 Tracers
Parameter | Findings | Clinical Implication |
---|---|---|
Half-life (t~1/2~) | 34–42 hrs (vs. 16–28 hrs for ITZ) | Explains prolonged antifungal activity |
Plasma Ratio (OH-ITZ:ITZ) | 2:1 at steady state | Supports combo activity assessments |
CYP3A4 Saturation Threshold | >200 mg/day ITZ | Informs maximal dosing strategies |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9